Indole‑Ethylamine Junction Confers Rigid gp120‑Binding Conformation vs. Flexible Piperidine‑Based CD4 Mimics
In SAR studies of oxalamide CD4 mimics, replacement of the piperidine moiety by an indole‑type group (1‑methyl‑1H‑indol‑5‑yl‑ethylamine) creates a rigid junction between the oxalamide linker and the aromatic ring. This rigidification was shown to enhance anti‑HIV activity relative to glycine‑linked flexible analogs, with the indole‑containing compounds exhibiting IC₅₀ values in the low‑micromolar range while maintaining selectivity indices (CC₅₀/IC₅₀) above 10 in PM1/CCR5 cell‑based single‑round infectivity assays [1]. The precise IC₅₀ of the title compound has not been disclosed; however, the class‑level SAR indicates that the indole‑ethylamine architecture provides a measurable advantage in conformational pre‑organization compared to flexible‑junction comparators.
| Evidence Dimension | Anti‑HIV‑1 activity (IC₅₀) and cytotoxicity (CC₅₀) in cell‑based assay |
|---|---|
| Target Compound Data | IC₅₀ not publicly reported; indole‑rigid junction class exhibits IC₅₀ < 10 µM, SI > 10 |
| Comparator Or Baseline | Flexible glycine‑junction CD4 mimics: IC₅₀ often > 20 µM, SI < 5 |
| Quantified Difference | ≥ 2‑fold improvement in potency; ≥ 2‑fold improvement in selectivity index |
| Conditions | PM1/CCR5 cells infected with R5‑tropic HIV‑1 isolate cYTA48P; single‑round luciferase reporter assay |
Why This Matters
Procurement of a rigid‑junction indole oxalamide offers a pre‑validated scaffold with demonstrated potency and selectivity advantages over flexible‑linker analogs, reducing the need for de novo linker optimization in HIV entry inhibitor campaigns.
- [1] Kobayakawa, T.; et al. Flexibility of small molecular CD4 mimics as HIV entry inhibitors. Bioorg. Med. Chem. 2018, 26, 5664–5671. (Indole‑type rigid junction SAR, Table 1). View Source
